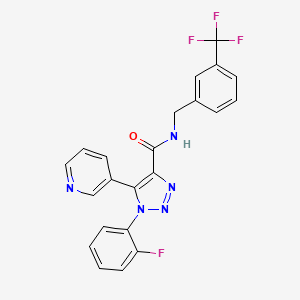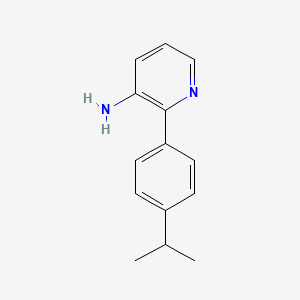
6-méthoxy-2,3,4,9-tétrahydro-1H-carbazole-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, also known as ETC-159, is a novel small molecule that has been recently developed for scientific research purposes. ETC-159 is a potent and selective inhibitor of the protein Smoothened (SMO), which is a key component of the Hedgehog signaling pathway. The Hedgehog pathway is involved in the regulation of cell growth and differentiation, and aberrant activation of this pathway has been linked to various types of cancer. Therefore, ETC-159 has potential applications in cancer research and drug development.
Applications De Recherche Scientifique
- Les carbazoles, y compris les dérivés comme le 6-méthoxy-2,3,4,9-tétrahydro-1H-carbazole-3-carboxylate d'éthyle, présentent des propriétés antitumorales. Ils interfèrent avec la croissance et la prolifération des cellules cancéreuses, ce qui en fait des candidats potentiels pour la thérapie anticancéreuse .
- Certains dérivés du carbazole ont démontré une activité antiépileptique. Ces composés modulent l'excitabilité neuronale et pourraient être étudiés plus avant pour la gestion de l'épilepsie .
- Les carbazoles possèdent des effets antibactériens et antifongiques. Le this compound pourrait contribuer à lutter contre les infections microbiennes .
- Les carbazoles peuvent protéger les neurones des dommages causés par le stress oxydatif ou les maladies neurodégénératives. Leur capacité à piéger les radicaux libres en fait des candidats intéressants pour la neuroprotection .
- Les dérivés fluorescents du carbazole, en raison de leurs propriétés spectrales, trouvent des applications comme marqueurs en biologie, capteurs d'électrons photo-induits et diodes électroluminescentes (DEL) .
- Le this compound sert d'intermédiaire organique dans la synthèse chimique. Il contribue au développement de produits chimiques fins et à la recherche pharmaceutique .
Activité Antitumorale
Effets Antiépileptiques
Propriétés Antimicrobiennes
Potentiel Neuroprotecteur
Marques Fluorescentes et Capteurs
Synthèse Chimique et Intermédiaires Organiques
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The chemspider database provides some physicochemical properties of a structurally similar compound, 6-methoxy-2,3,4,9-tetrahydro-1h-carbazole . These properties, such as water solubility and logP, can influence the ADME properties of a compound.
Result of Action
Given its structural similarity to other indole derivatives, it may exhibit a range of biological activities .
Propriétés
IUPAC Name |
ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-20-16(18)10-4-6-14-12(8-10)13-9-11(19-2)5-7-15(13)17-14/h5,7,9-10,17H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBSUFDIRLXCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

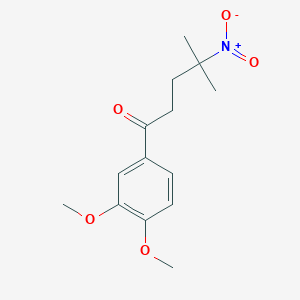
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546335.png)
![1,6-Dimethyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2546337.png)
![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)
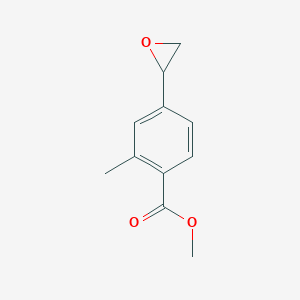
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)

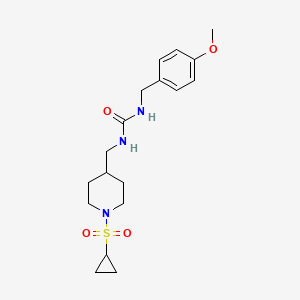
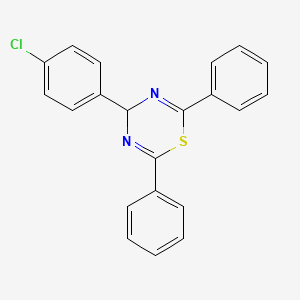
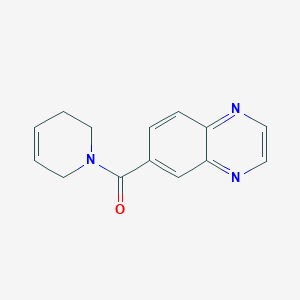
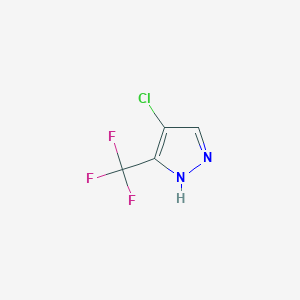
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2546352.png)
